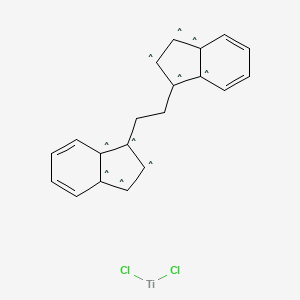

Ethylenebis(1-indenyl)titanium(iv)dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethylenebis(1-indenyl)titanium(iv)dichloride is an organometallic compound that features a titanium center coordinated to two indenyl ligands and two chloride ions. This compound is known for its catalytic properties, particularly in polymerization reactions. It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions or their derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenebis(1-indenyl)titanium(iv)dichloride can be synthesized through the reaction of titanium tetrachloride with ethylenebis(1-indenyl) in the presence of a suitable solvent. The reaction typically proceeds as follows:

Preparation of Ethylenebis(1-indenyl): This precursor can be synthesized by reacting indene with ethylene in the presence of a catalyst.

Formation of this compound: The ethylenebis(1-indenyl) is then reacted with titanium tetrachloride in a solvent such as toluene or dichloromethane under an inert atmosphere to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(1-indenyl)titanium(iv)dichloride undergoes various types of reactions, including:

Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene.

Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

Reduction: The titanium center can be reduced to lower oxidation states under specific conditions.

Common Reagents and Conditions

Polymerization: Commonly conducted in the presence of a co-catalyst, such as methylaluminoxane (MAO), under mild to moderate temperatures and pressures.

Substitution: Typically involves the use of Grignard reagents or organolithium compounds.

Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Polymerization: Produces high molecular weight polymers with specific properties depending on the monomers used.

Substitution: Yields various substituted titanium complexes.

Reduction: Results in titanium complexes with lower oxidation states.

Scientific Research Applications

Ethylenebis(1-indenyl)titanium(iv)dichloride has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in the polymerization of olefins, contributing to the production of polyethylene and polypropylene.

Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.

Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.

Industry: Utilized in the production of high-performance plastics and elastomers.

Mechanism of Action

The mechanism by which ethylenebis(1-indenyl)titanium(iv)dichloride exerts its catalytic effects involves the activation of the titanium center, which facilitates the insertion of olefins into the titanium-carbon bond

Activation: The titanium center is activated by a co-catalyst, such as MAO.

Olefin Insertion: The olefin coordinates to the titanium center and inserts into the titanium-carbon bond.

Propagation: The process repeats, leading to the growth of the polymer chain.

Comparison with Similar Compounds

Ethylenebis(1-indenyl)titanium(iv)dichloride can be compared with other similar compounds, such as:

Bis(cyclopentadienyl)titanium(iv)dichloride: Similar structure but with cyclopentadienyl ligands instead of indenyl.

Dichloro[ethylenebis(indenyl)]zirconium(iv): Contains zirconium instead of titanium.

Bis(cyclopentadienyl)zirconium(iv)dichloride: Similar to the titanium analog but with zirconium.

Uniqueness

This compound is unique due to its specific ligand structure, which imparts distinct catalytic properties, particularly in the polymerization of olefins. Its ability to produce high molecular weight polymers with controlled properties makes it valuable in both research and industrial applications .

Properties

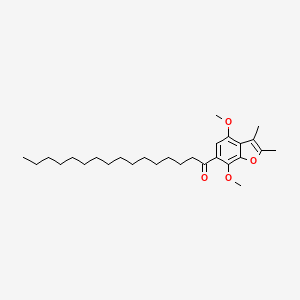

Molecular Formula |

C20H16Cl2Ti |

|---|---|

Molecular Weight |

375.1 g/mol |

InChI |

InChI=1S/C20H16.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2 |

InChI Key |

VFQCXELCDJKSHJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=C[C]2[CH][CH][C]([C]2C=C1)CC[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Ti]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)